Cas no 750549-62-3 (2-(benzylamino)-5-chloropyridine-3-carboxylic acid)

2-(benzylamino)-5-chloropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(benzylamino)-5-chloropyridine-3-carboxylic acid
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- MDL: MFCD12827795
- インチ: InChI=1S/C13H11ClN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18)
- InChIKey: ZQQADNLMTCSYLR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
2-(benzylamino)-5-chloropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GD-0094-5MG |
2-(benzylamino)-5-chloronicotinic acid |
750549-62-3 | >95% | 5mg |
£35.00 | 2025-02-08 | |
Matrix Scientific | 048501-500mg |
2-(Benzylamino)-5-chloronicotinic acid, >95% |
750549-62-3 | >95% | 500mg |
$244.00 | 2023-09-09 | |
abcr | AB269883-1 g |
2-(Benzylamino)-5-chloronicotinic acid, 95%; . |
750549-62-3 | 95% | 1g |
€389.60 | 2023-06-22 | |
Key Organics Ltd | GD-0094-10MG |
2-(benzylamino)-5-chloronicotinic acid |
750549-62-3 | >95% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | GD-0094-0.5G |
2-(benzylamino)-5-chloronicotinic acid |
750549-62-3 | >95% | 0.5g |
£105.00 | 2025-02-08 | |
abcr | AB269883-5g |
2-(Benzylamino)-5-chloronicotinic acid, 95%; . |
750549-62-3 | 95% | 5g |
€1428.00 | 2025-02-20 | |
A2B Chem LLC | AI79131-500mg |
2-(benzylamino)-5-chloropyridine-3-carboxylic acid |
750549-62-3 | >95% | 500mg |
$302.00 | 2024-04-19 | |
A2B Chem LLC | AI79131-1mg |
2-(benzylamino)-5-chloropyridine-3-carboxylic acid |
750549-62-3 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI79131-10g |
2-(benzylamino)-5-chloropyridine-3-carboxylic acid |
750549-62-3 | >95% | 10g |
$2497.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526031-50mg |
2-(Benzylamino)-5-chloronicotinic acid |
750549-62-3 | 98% | 50mg |
¥1285.00 | 2024-07-28 |
2-(benzylamino)-5-chloropyridine-3-carboxylic acid 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
2-(benzylamino)-5-chloropyridine-3-carboxylic acidに関する追加情報
2-(benzylamino)-5-chloropyridine-3-carboxylic acid (CAS No. 750549-62-3)
2-(benzylamino)-5-chloropyridine-3-carboxylic acid is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound, identified by the CAS Registry Number 750549-62-3, belongs to the class of pyridine derivatives and is characterized by its unique substitution pattern. The molecule consists of a pyridine ring with a chlorine atom at the 5-position, a benzylamino group at the 2-position, and a carboxylic acid group at the 3-position. These substituents contribute to its diverse chemical properties and reactivity.
The synthesis of 2-(benzylamino)-5-chloropyridine-3-carboxylic acid involves a series of carefully designed organic reactions. One common approach includes the chlorination of a pyridine derivative followed by nucleophilic substitution to introduce the benzylamino group and subsequent oxidation or carboxylation to form the carboxylic acid moiety. The optimization of these reaction conditions is critical to achieving high yields and maintaining the integrity of the functional groups.
Recent studies have highlighted the potential of 2-(benzylamino)-5-chloropyridine-3-carboxylic acid in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic applications. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, 2-(benzylamino)-5-chloropyridine-3-carboxylic acid has also been explored for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor development. Recent advancements in this area have demonstrated its effectiveness in enhancing catalytic efficiency for certain organic transformations.
The structural versatility of 2-(benzylamino)-5-chloropyridine-3-carboxylic acid also makes it an attractive substrate for further chemical modifications. Researchers have employed various strategies, such as Suzuki coupling and esterification, to expand its functional group diversity. These modifications have opened new avenues for exploring its properties in areas like agrochemicals and advanced materials.
From an analytical standpoint, the characterization of 2-(benzylamino)-5-chloropyridine-3-carboxylic acid has been enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These analyses are essential for ensuring the reliability of experimental results in both academic and industrial settings.
Looking ahead, the continued exploration of 2-(benzylamino)-5-chloropyridine-3-carboxylic acid is expected to yield further breakthroughs in its application across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool in advancing scientific research and innovation.
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